2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-5-fluoro-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Hydrolysis: In the presence of water and an acid or base, the boronic ester can hydrolyze to yield the boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2
Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvents: Tetrahydrofuran (THF), ethanol, or water
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling
Phenols: Formed through oxidation
Boronic Acids: Formed through hydrolysis
Scientific Research Applications
2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism by which 2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The compound interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, followed by reductive elimination to yield the final product.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura cross-coupling.
4-Chloro-5-fluoro-2-methoxyphenylboronic Acid: The precursor to the boronic ester.
Pinacolborane: A borane compound used in hydroboration reactions.
Uniqueness
2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
2-(4-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-10(16)9(15)7-11(8)17-5/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZBYWPPHMGDQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901139546 | |
Record name | 2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901139546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092581-00-4 | |
Record name | 2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092581-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901139546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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